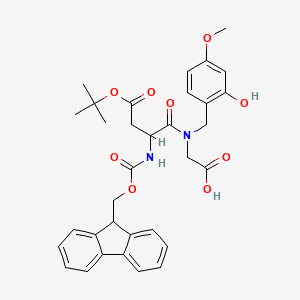

Fmoc-D-Asp(OtBu)-(Hmb)Gly-OH

Description

Evolution of Solid-Phase Peptide Synthesis (SPPS) Methodologies

The journey of peptide synthesis was revolutionized by R. Bruce Merrifield's invention of Solid-Phase Peptide Synthesis (SPPS) in 1963, an achievement that earned him the Nobel Prize in Chemistry. nih.govpeptide.com Prior to SPPS, peptides were constructed in solution (liquid-phase synthesis), a laborious process that required purification after each amino acid addition and was impractical for long peptides. researchgate.netresearchgate.net SPPS dramatically simplified the process by anchoring the first amino acid to an insoluble polymer resin. peptide.comevitachem.com This allows for the sequential addition of protected amino acids, with excess reagents and by-products being easily washed away by filtration, thus driving reactions to completion. nih.govresearchgate.net

The initial SPPS methodology, known as the Boc/Bzl strategy, utilized the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and benzyl (B1604629) (Bzl)-based groups for side-chain protection. peptide.comresearchgate.netnih.gov While effective, this method required harsh reagents, such as hydrofluoric acid (HF), for the final cleavage of the peptide from the resin. peptide.comaltabioscience.com

A significant advancement came in 1970 when Louis A. Carpino and Grace Y. Han introduced the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. peptide.comnih.gov This led to the development of the Fmoc/tBu strategy in the late 1970s, which uses the mild base piperidine (B6355638) for Nα-deprotection and a milder acid, typically trifluoroacetic acid (TFA), for side-chain deprotection and final cleavage. nih.govaltabioscience.com This orthogonal system, where the protecting groups are removed under different conditions, offered a gentler alternative and became particularly advantageous for synthesizing modified peptides. nih.govbachem.com The widespread adoption of Fmoc chemistry, now used in the majority of peptide syntheses, was fueled by its compatibility with automation and the synthesis of complex, sensitive peptides. nih.govaltabioscience.com

| Timeline of Key SPPS Developments | Description | Reference(s) |

| 1963 | R. Bruce Merrifield introduces Solid-Phase Peptide Synthesis (SPPS). | nih.govpeptide.com |

| 1964 | Merrifield introduces the Boc/Bzl protection scheme. | peptide.com |

| 1970 | Carpino and Han introduce the base-labile Fmoc protecting group. | peptide.comnih.gov |

| 1978 | The orthogonal Fmoc/tBu strategy is developed. | peptide.com |

| 1990s | Fmoc-(Fmoc-Hmb)amino acids are introduced to combat peptide aggregation. | peptide.compeptide.com |

Critical Challenges in Peptide Synthesis: Aspartimide Formation and Peptide Aggregation

Despite the advancements in SPPS, chemists still face significant sequence-dependent challenges that can severely impact the yield and purity of the final product. Two of the most notorious problems are aspartimide formation and on-resin aggregation.

Aspartimide Formation is a deleterious intramolecular side reaction that occurs particularly in sequences containing aspartic acid (Asp), especially the Asp-Gly motif. iris-biotech.deresearchgate.net During the Fmoc-SPPS cycle, the repeated exposure to the basic conditions of piperidine treatment can trigger the nitrogen atom of the amino acid following Asp to attack the side-chain carbonyl of the Asp residue. nih.govresearchgate.net This forms a five-membered succinimide (B58015) ring, known as an aspartimide. researchgate.net This intermediate is highly susceptible to racemization and can subsequently undergo nucleophilic attack by piperidine or water, leading to the formation of a mixture of unwanted by-products, including α- and β-peptides (where the peptide bond is formed with the side-chain carboxyl group), their piperidide adducts, and epimerized products. nih.govnih.gov These impurities are often difficult or impossible to separate from the target peptide due to similar or identical masses and chromatographic properties. nih.gov

Peptide Aggregation is another major hurdle, especially during the synthesis of long or hydrophobic peptides, such as amyloidogenic sequences. researchgate.netnih.govsigmaaldrich.com As the peptide chain elongates on the solid support, it can fold into stable secondary structures, like β-sheets, which are stabilized by intermolecular hydrogen bonds between the peptide backbones of different chains. researchgate.netsigmaaldrich.com This on-resin aggregation can cause the resin beads to shrink and can physically block reactive sites, leading to incomplete deprotection and coupling reactions. researchgate.netsigmaaldrich.com The result is a higher incidence of deletion sequences and truncated peptides, culminating in low synthetic yields and complex purification challenges. sigmaaldrich.comnih.gov

Historical Development and Rationale for Backbone Amide Protection Strategies

To address the challenges of aggregation and aspartimide formation, researchers developed strategies that go beyond simple side-chain protection. The concept of "backbone amide protection" emerged as a powerful solution. The rationale is that by temporarily modifying the amide nitrogen atom in the peptide backbone, it is possible to disrupt the hydrogen bonding patterns that lead to the formation of secondary structures and aggregation. nih.govresearchgate.net

Pioneering work by Sheppard and others demonstrated that introducing proline-like elements or reversibly alkylating the peptide backbone could effectively suppress inter-chain association. nih.gov This led to the development of specific backbone protecting groups, with the 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups becoming prominent in the 1990s. nih.govpeptide.com

These groups are introduced at specific residues to act as "structure-breakers." peptide.com The Hmb group possesses a hydroxyl group that cleverly facilitates the acylation of the sterically hindered secondary amine it creates. The incoming activated amino acid first forms an ester with the Hmb hydroxyl group, which then undergoes a favorable intramolecular O-to-N acyl transfer to form the correct peptide bond. nih.govnih.gov

While effective, Hmb-protected amino acids can sometimes form undesirable lactones. peptide.com The Dmb group, lacking the hydroxyl, avoids this side reaction. However, coupling onto a Dmb-protected amine is very difficult due to steric hindrance. nih.govresearchgate.net To circumvent this, Dmb-protected amino acids are most effectively used as pre-formed dipeptide units. peptide.comresearchgate.net These dipeptides, such as Fmoc-Xaa-(Dmb)Gly-OH, are now standard tools for synthesizing "difficult sequences." iris-biotech.deresearchgate.net This approach not only prevents aggregation but is also highly effective at preventing aspartimide formation at Asp-Gly sites by physically blocking the backbone nitrogen from participating in the cyclization reaction. peptide.comiris-biotech.de

Contextualizing the Role of Fmoc-D-Asp(OtBu)-(Hmb)Gly-OH in Modern Peptide Chemistry Research

The dipeptide building block this compound is a direct and sophisticated application of the backbone protection strategy. It is specifically designed to solve the acute problem of aspartimide formation at the D-Asp-Gly sequence, which is notoriously prone to this side reaction. iris-biotech.deresearchgate.net

The compound incorporates several key features:

Fmoc Group: For standard, base-labile Nα-protection compatible with Fmoc-SPPS.

D-Aspartic Acid: The D-configuration is often incorporated into peptides to increase proteolytic stability or to mimic specific structural turns.

OtBu Protecting Group: A standard acid-labile group protecting the Asp side-chain carboxyl, preventing it from forming unwanted amide bonds.

(Hmb)Gly Moiety: The 2-hydroxy-4-methoxybenzyl group on the glycine (B1666218) nitrogen serves a dual purpose. It physically shields the amide nitrogen, completely preventing it from initiating aspartimide formation. iris-biotech.denih.gov Secondly, it disrupts inter-chain hydrogen bonding, thereby reducing aggregation during the synthesis of longer or more complex peptides. researchgate.net

The use of this pre-formed dipeptide building block has become a go-to strategy for incorporating the D-Asp-Gly motif cleanly and efficiently. Research has shown its effectiveness in the synthesis of challenging peptides, such as scorpion toxin II and fragments of thrombospondin, where aspartimide formation would otherwise lead to significant impurities. nih.govresearchgate.netnih.gov By incorporating two amino acid residues in a single, protected unit, chemists can bypass a problematic coupling and deprotection cycle, leading to higher purity of the crude product, simplified purification, and ultimately, a more reliable synthesis of complex and therapeutically relevant peptides. peptide.comresearchgate.net

| Feature of this compound | Purpose in Peptide Synthesis | Reference(s) |

| Fmoc-D-Asp(OtBu) | Protected D-amino acid building block for chain elongation. | evitachem.com |

| (Hmb)Gly | Backbone protection on the glycine residue. | nih.gov |

| Complete Dipeptide Unit | Prevents aspartimide formation at the D-Asp-Gly junction and reduces peptide aggregation. | peptide.comiris-biotech.deresearchgate.net |

Structure

2D Structure

Properties

IUPAC Name |

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N2O9/c1-33(2,3)44-30(39)16-27(31(40)35(18-29(37)38)17-20-13-14-21(42-4)15-28(20)36)34-32(41)43-19-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-15,26-27,36H,16-19H2,1-4H3,(H,34,41)(H,37,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJHXXOYIQLAEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)N(CC1=C(C=C(C=C1)OC)O)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc D Asp Otbu Hmb Gly Oh and Its Precursors

Synthesis of (Hmb)Glycine and Related N-Substituted Glycine (B1666218) Derivatives for Backbone Protection

The synthesis of the N-substituted glycine precursor, N-(2-hydroxy-4-methoxybenzyl)glycine, commonly referred to as (Hmb)Glycine, is a foundational step. The primary and most direct method for its preparation is through a reductive amination reaction.

This process typically involves the condensation of glycine with 2-hydroxy-4-methoxybenzaldehyde (B30951) to form a Schiff base (imine) intermediate. This reaction is often catalyzed by an acid or a base. Common reagents for this step include glycine, 2-hydroxy-4-methoxybenzaldehyde, and catalysts like acetic acid or sodium hydroxide google.com. The reaction is generally carried out at room temperature or with gentle heating in a suitable solvent, such as ethanol or methanol, to ensure the solubility of the reactants google.com.

Following the formation of the imine, a reducing agent is introduced to selectively reduce the carbon-nitrogen double bond to a single bond, yielding the desired N-substituted glycine. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its mild nature and selectivity. The progress of the reduction can often be monitored by a color change in the reaction mixture, with a colorless solution indicating the completion of the reaction.

Once the (Hmb)Glycine has been synthesized and purified, the final step in preparing the precursor for dipeptide coupling is the protection of the newly formed secondary amine with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved by reacting the (Hmb)Glycine with an Fmoc-donating reagent, such as Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), under basic conditions. The use of Fmoc-OSu is often preferred as it can minimize the formation of oligopeptide byproducts nbinno.com. The reaction is generally carried out in a mixed solvent system, such as tetrahydrofuran and aqueous sodium bicarbonate, to facilitate the reaction.

Coupling Strategies for the Formation of the Fmoc-D-Asp(OtBu)-(Hmb)Gly-OH Dipeptide Building Block

The formation of the dipeptide this compound involves the coupling of the N-terminally protected aspartic acid derivative, Fmoc-D-Asp(OtBu)-OH, with the C-terminally unprotected (Hmb)Glycine. This reaction presents a challenge due to the steric hindrance of the secondary amine in (Hmb)Glycine.

A variety of coupling reagents have been developed for peptide bond formation, and the choice of reagent is critical for achieving high yields and minimizing side reactions, particularly racemization. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

For the coupling of sterically hindered amino acids, more potent activating agents are often required. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are frequently employed to enhance coupling efficiency. These reagents, in combination with a tertiary amine base like N,N-diisopropylethylamine (DIPEA), facilitate the rapid formation of the activated ester of Fmoc-D-Asp(OtBu)-OH, which then reacts with the secondary amine of (Hmb)Glycine.

The 2-hydroxy group on the Hmb moiety can assist in the coupling process through a mechanism known as O-acyl isourea formation, followed by an O→N acyl shift to form the desired peptide bond iris-biotech.depeptide.com. This intramolecular assistance can help to overcome the steric hindrance of the secondary amine.

Optimization of Reaction Conditions for Maximizing Yield and Stereochemical Purity

Maximizing the yield and maintaining the stereochemical integrity of this compound requires careful optimization of several reaction parameters.

Key Optimization Parameters:

| Parameter | Considerations | Optimized Conditions |

| Coupling Reagent | Must be sufficiently reactive to overcome steric hindrance without causing significant racemization. | HATU, HCTU, or PyBOP are often preferred for hindered couplings. The addition of additives like HOBt or HOAt can further suppress racemization. |

| Base | A non-nucleophilic base is required to activate the coupling reagent and neutralize acidic byproducts. | DIPEA is a common choice. For particularly sensitive couplings, a weaker base like 2,4,6-collidine may be used to minimize base-catalyzed side reactions. |

| Solvent | The solvent must be able to dissolve all reactants and facilitate the reaction. | N,N-Dimethylformamide (DMF) and dichloromethane (DCM) are common solvents for solution-phase peptide coupling. |

| Temperature | Lower temperatures generally favor reduced racemization but may lead to slower reaction rates. | Reactions are typically run at 0°C to room temperature. |

| Reaction Time | Sufficient time must be allowed for the reaction to go to completion, which can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). | Reaction times can vary from a few hours to overnight depending on the specific conditions. |

The purity of the final product is typically assessed by HPLC, which can separate the desired dipeptide from starting materials and any side products.

Comparative Analysis of Synthetic Routes for Hmb- and Dmb-Protected Dipeptides

The 2,4-dimethoxybenzyl (Dmb) group is another commonly used backbone protecting group, often employed in the form of the dipeptide Fmoc-Asp(OtBu)-(Dmb)Gly-OH. A comparative analysis of the synthetic routes and properties of Hmb- and Dmb-protected dipeptides reveals distinct advantages and disadvantages for each.

A significant drawback of the Hmb protecting group is the potential for the activated Hmb-amino acid to form a cyclic lactone during the coupling reaction, which can reduce the yield of the desired peptide iris-biotech.depeptide.com. This side reaction is not possible with the Dmb group, as it lacks the free hydroxyl group necessary for lactonization.

Conversely, the coupling of amino acids to Dmb-protected secondary amines can be more challenging due to increased steric hindrance and the absence of the hydroxyl-assisted coupling mechanism present in Hmb-protected analogues iris-biotech.depeptide.com. To circumvent this, Dmb-protected amino acids are almost exclusively incorporated as pre-formed dipeptide building blocks.

Comparative Summary of Hmb vs. Dmb Protection:

| Feature | Hmb (2-hydroxy-4-methoxybenzyl) | Dmb (2,4-dimethoxybenzyl) |

| Assisted Coupling | The 2-hydroxyl group can facilitate coupling via an O→N acyl shift, potentially improving yields for hindered couplings. iris-biotech.depeptide.com | No hydroxyl group to assist in coupling, which can make acylation of the secondary amine more difficult. iris-biotech.depeptide.com |

| Side Reactions | Prone to lactone formation during activation, which can decrease the overall yield of the desired peptide. iris-biotech.depeptide.com | Not susceptible to lactone formation. |

| Application | Can be introduced as a single amino acid derivative, although coupling to it can be challenging. | Almost exclusively used as a pre-formed dipeptide building block to overcome coupling difficulties. |

| Yield and Purity | Yields can be variable due to the potential for lactone formation. | Generally, utilizing Dmb-dipeptides can lead to improved reaction rates, higher yields, and fewer impurities. |

While both Hmb and Dmb protecting groups are effective at preventing interchain hydrogen bonding and subsequent aggregation during SPPS, the use of Dmb-protected dipeptides has become a more standard and often preferred method for incorporating Asp-Gly sequences due to the circumvention of the lactone side reaction and the resulting improvements in yield and purity iris-biotech.de.

Mechanistic Investigations of Fmoc D Asp Otbu Hmb Gly Oh in Overcoming Peptide Synthesis Challenges

Elucidation of the Mechanism of Aspartimide Formation Suppression at Asp-Gly Motifs

Aspartimide formation is a significant side reaction in Fmoc-based SPPS, especially at Asp-Gly sequences. This reaction is initiated by the base-catalyzed cyclization of the aspartic acid side chain, leading to a succinimide (B58015) ring intermediate. This intermediate can then undergo epimerization and subsequent ring-opening to yield a mixture of D- and L-α- and β-aspartyl peptides, which are often difficult to separate from the desired product. iris-biotech.de The incorporation of Fmoc-D-Asp(OtBu)-(Hmb)Gly-OH effectively suppresses this side reaction through the strategic placement of a 2-hydroxy-4-methoxybenzyl (Hmb) protecting group on the nitrogen atom of the glycine (B1666218) residue.

The primary role of the Hmb group is to act as a backbone amide protecting group. By being attached to the nitrogen of the glycine immediately following the aspartic acid residue, it sterically hinders the approach of the nitrogen to the side-chain carbonyl group of the aspartic acid. This steric shield effectively prevents the intramolecular cyclization reaction that is the first step in aspartimide formation. peptide.com The Hmb group is stable to the piperidine (B6355638) treatment used for Fmoc deprotection but is readily cleaved under the final trifluoroacetic acid (TFA) cleavage conditions. peptide.com

The prevention of the initial cyclization also inherently prevents the subsequent racemization at the α-carbon of the aspartic acid residue. Once the aspartimide is formed, the α-proton becomes acidic and can be easily abstracted by the basic conditions of Fmoc deprotection, leading to a loss of stereochemical integrity. By blocking the formation of the cyclic intermediate, the Hmb group preserves the D-configuration of the aspartic acid residue.

The effectiveness of the Hmb group in suppressing aspartimide formation is a result of both steric and electronic factors. The bulky aromatic nature of the Hmb group provides a significant steric barrier to the intramolecular cyclization reaction. This steric hindrance is a key factor in its success.

Electronically, the methoxy (B1213986) group on the benzyl (B1604629) ring of Hmb is an electron-donating group, which can subtly influence the reactivity of the amide nitrogen. However, the primary mechanism of suppression is attributed to its steric bulk. The use of dipeptides where the problematic tertiary amide bond is pre-formed, such as in this compound, further simplifies the synthesis by avoiding the difficult coupling of an amino acid to a secondary amine on the solid phase. merckmillipore.com

Mitigation of Peptide Aggregation During Solid-Phase Peptide Synthesis

Peptide aggregation is another major obstacle in SPPS, particularly for hydrophobic sequences or those prone to forming stable secondary structures like β-sheets on the resin. peptide.com This aggregation can lead to incomplete coupling and deprotection reactions, resulting in truncated or deletion sequences and significantly lower yields of the desired peptide. The Hmb group in this compound plays a crucial role in mitigating this problem.

The primary cause of peptide aggregation is the formation of extensive networks of intermolecular hydrogen bonds between peptide chains. The Hmb group, by being attached to the backbone amide nitrogen, effectively disrupts these hydrogen bonding networks. peptide.comnih.gov It acts as a "hump" in the peptide backbone, physically preventing the close association of adjacent peptide chains. By breaking up the regular pattern of hydrogen bonds that stabilize β-sheet structures, the Hmb group helps to maintain the peptide chains in a more solvated and accessible state on the solid support. peptide.com This disruption of secondary structure is critical for ensuring efficient and complete chemical reactions throughout the synthesis.

While the Hmb group is highly effective at preventing aggregation, its presence does introduce some challenges. The acylation of the Hmb-protected glycine can be slower compared to a primary amine due to the increased steric hindrance. sigmaaldrich.com However, the use of pre-formed dipeptides like this compound circumvents this issue as the sterically hindered amide bond is already formed. merckmillipore.com

The incorporation of the Hmb group generally leads to improved deprotection efficiency. By preventing aggregation, the resin remains more swollen and accessible to the deprotection reagents, allowing for more complete removal of the Fmoc protecting groups. peptide.com This leads to higher fidelity in the subsequent coupling steps and a purer final product. The Hmb group itself is cleaved during the final TFA treatment, leaving the native peptide sequence. sigmaaldrich.com

Comparative Mechanistic Studies with Alternative Strategies for Aspartimide Prevention and Aggregation Mitigation

Several other strategies have been developed to address the challenges of aspartimide formation and peptide aggregation. Understanding these alternatives provides a broader context for the advantages of using this compound.

For aspartimide suppression, alternative approaches include the use of more sterically hindered aspartic acid side-chain protecting groups, such as 3-methyl-pent-3-yl (OMpe) or 2,3,4-trimethyl-pent-3-yl esters. researchgate.net These groups also work by sterically hindering the cyclization reaction. Another strategy involves modifying the Fmoc deprotection conditions, for instance, by using weaker bases like piperazine (B1678402) or by adding acidic additives to the piperidine solution. iris-biotech.deresearchgate.net The 2,4-dimethoxybenzyl (Dmb) group, similar to Hmb, is also used for backbone protection and is available in dipeptide form as Fmoc-Asp(OtBu)-(Dmb)Gly-OH. merckmillipore.compeptide.com

To mitigate aggregation, pseudoproline dipeptides, which introduce a "kink" in the peptide backbone, are commonly used to disrupt secondary structure formation. peptide.com Other methods include the use of "difficult sequence" kits containing special solvents and reagents to improve solvation, or the incorporation of backbone-protecting groups at regular intervals throughout the peptide sequence. peptide.com

The following table provides a comparative overview of these strategies:

| Strategy | Mechanism | Advantages | Disadvantages |

| This compound | Backbone protection with Hmb sterically hinders aspartimide formation and disrupts interchain hydrogen bonding. | Simultaneously addresses both aspartimide formation and aggregation. Pre-formed dipeptide simplifies synthesis. merckmillipore.com | Can have slower coupling kinetics if not used as a dipeptide. sigmaaldrich.com |

| Bulky Asp Side-Chain Protecting Groups (e.g., OMpe) | Increased steric bulk on the side-chain ester hinders intramolecular cyclization. researchgate.net | Effective at reducing aspartimide formation. researchgate.net | Does not address peptide aggregation. May have slower coupling rates. |

| Modified Deprotection Conditions | Weaker bases or acidic additives reduce the rate of base-catalyzed aspartimide formation. iris-biotech.de | Can be implemented without specialized amino acid derivatives. | May lead to incomplete Fmoc deprotection. iris-biotech.de |

| Pseudoproline Dipeptides | Introduce a "kink" in the peptide backbone, disrupting secondary structure. peptide.com | Very effective at breaking aggregation. peptide.com | Only applicable at Ser or Thr residues. Does not prevent aspartimide formation. |

| 2,4-Dimethoxybenzyl (Dmb) Protection | Similar to Hmb, Dmb acts as a backbone protecting group to prevent aspartimide formation and aggregation. peptide.com | Effective at both preventing aspartimide formation and reducing aggregation. peptide.com | Coupling to Dmb-protected amino acids can be difficult. peptide.com |

Bulky Side-Chain Protecting Groups for Aspartic Acid Residues

The use of sterically bulky protecting groups for the side chain of aspartic acid is a primary strategy to minimize aspartimide formation. iris-biotech.debiotage.com The tert-butyl (OtBu) group is a commonly used acid-labile protecting group for the β-carboxyl group of aspartic acid. Its main purpose is to prevent the side-chain carboxylate from engaging in undesirable reactions during the peptide elongation process. The steric hindrance provided by the OtBu group impedes the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl carbon, thereby reducing the likelihood of the succinimide ring formation that leads to aspartimide. iris-biotech.de

While the OtBu group offers a degree of protection, its effectiveness can be limited, particularly in sequences prone to aggregation or under the prolonged basic conditions required for the removal of the Fmoc protecting group. iris-biotech.de For particularly challenging sequences, even bulkier side-chain protecting groups such as 3-methylpent-3-yl (Mpe) and 2,3,4-trimethylpent-3-yl (Die) have been developed to provide enhanced steric shielding. biotage.com However, the combination of the OtBu group with other protective strategies, such as the backbone protection offered by the Hmb group in this compound, provides a robust solution for suppressing aspartimide formation.

Pseudoproline Dipeptides for Conformational Control

Peptide aggregation, often driven by the formation of intermolecular β-sheet structures, is a major cause of incomplete coupling reactions and poor solubility of the growing peptide chain during solid-phase peptide synthesis (SPPS). chempep.comwikipedia.org Pseudoproline dipeptides are specialized building blocks designed to overcome this issue. chempep.comwikipedia.orgiris-biotech.de Derived from serine, threonine, or cysteine residues, they introduce a proline-like kink into the peptide backbone. chempep.comwikipedia.org This conformational disruption breaks the regular hydrogen bonding patterns responsible for β-sheet formation, thereby improving the solvation and coupling kinetics. chempep.comwikipedia.orgacs.org

While this compound is not a pseudoproline dipeptide in the structural sense, the 2-hydroxy-4-methoxybenzyl (Hmb) group on the glycine amide nitrogen serves a similar and crucial function. peptide.compeptide.com By creating a tertiary amide bond, the Hmb group temporarily disrupts the hydrogen bonding capacity of the peptide backbone at that position. peptide.comnih.gov This "solubilizing" effect is instrumental in preventing aggregation and enhancing coupling efficiencies, particularly within hydrophobic or aggregation-prone sequences. peptide.comsigmaaldrich.com The strategic incorporation of such backbone-protected dipeptides can effectively disrupt the formation of secondary structures, maintaining the peptide chain's solubility on the solid support. For maximum effectiveness, it is often recommended that these derivatives are placed at least six residues away from a proline or another pseudoproline. peptide.com

Role of Solvent Systems and Additives in Side Reaction Control

The reaction environment, specifically the solvent system and the presence of additives, plays a pivotal role in controlling side reactions during SPPS. Polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are standard choices for their ability to solvate the growing peptide chain and facilitate efficient coupling reactions. nih.gov

The conditions for Fmoc group removal are particularly critical for minimizing aspartimide formation. The standard deprotection reagent is a solution of piperidine in DMF. iris-biotech.de However, prolonged exposure to this strong base can promote the unwanted cyclization. iris-biotech.de To mitigate this, several strategies involving additives and alternative solvents have been developed:

Acidic Additives: The addition of a weak acid, such as 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) or formic acid, to the piperidine deprotection solution can significantly reduce the rate of aspartimide formation. biotage.comiris-biotech.de

Alternative Bases: Using a weaker base, such as piperazine, for Fmoc removal has also been shown to suppress this side reaction. biotage.com

Solvent Composition: Modifying the solvent system, for instance by incorporating less polar solvents, can also influence the rate of side reactions. nih.gov

The Hmb group in this compound complements these approaches by providing an additional layer of protection. The steric bulk of the Hmb group shields the backbone amide, making it less available to act as a nucleophile in the formation of the aspartimide ring. peptide.com

Analysis of Other Backbone Amide Protecting Groups (e.g., Dmb, Dcpm, Hmnb)

The success of the Hmb protecting group has led to the investigation and application of other backbone amide protecting groups. These groups share the common goal of preventing aggregation and minimizing side reactions by modifying the peptide backbone.

| Protecting Group | Full Name | Key Characteristics |

| Hmb | 2-hydroxy-4-methoxybenzyl | Improves solubility and provides good steric hindrance. The hydroxyl group can assist in the subsequent coupling step via an O- to N-acyl shift, although this can sometimes lead to the formation of cyclic lactone by-products. It is removed under standard trifluoroacetic acid (TFA) cleavage conditions. peptide.compeptide.comnih.gov |

| Dmb | 2,4-dimethoxybenzyl | Offers similar benefits to Hmb in preventing aggregation and is particularly effective in dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH for suppressing aspartimide formation. It avoids the lactone side reaction associated with Hmb but coupling to a Dmb-protected amine can be more challenging. peptide.compeptide.comsigmaaldrich.com |

| Dcpm | dicyclopropylmethyl | A more recent development that offers significant steric hindrance and is reported to be highly effective in preventing peptide aggregation. researchgate.net |

| Hmnb | 2-hydroxy-4-methoxy-5-nitrobenzyl | This group is designed for automated introduction and offers the advantage of being removable under conditions that are orthogonal to standard cleavage, following reduction of the nitro group. The nitro group also assists in the acylation of the hindered secondary amine. nih.govnih.govconsensus.app |

Advanced Applications of Fmoc D Asp Otbu Hmb Gly Oh in Complex Peptide and Biomolecule Research

Synthesis of "Difficult" Peptide Sequences Prone to Aggregation and Side Reactions

The synthesis of certain peptide sequences is notoriously challenging due to their propensity for aggregation and the occurrence of undesirable side reactions. The incorporation of Fmoc-D-Asp(OtBu)-(Hmb)Gly-OH provides a robust solution to these problems, significantly improving the efficiency and purity of the final peptide product.

Production of Hydrophobic and Amyloidogenic Peptide Sequences (e.g., Amyloid β fragments, Transmembrane Peptides)

Hydrophobic and amyloidogenic peptides, such as fragments of the amyloid-β (Aβ) peptide implicated in Alzheimer's disease and transmembrane domains of proteins, are particularly difficult to synthesize. peptide.com Their tendency to aggregate during solid-phase peptide synthesis (SPPS) leads to incomplete reactions and low yields. The 2-hydroxy-4-methoxybenzyl (Hmb) group on the glycine (B1666218) residue of this compound acts as a backbone-protecting group. peptide.compeptide.com This protection disrupts the interchain hydrogen bonding that drives aggregation, thereby enhancing the solubility of the growing peptide chain and facilitating subsequent coupling steps. researchgate.netpeptide.com Research has shown that incorporating Hmb-protected amino acids can significantly improve the synthesis of aggregation-prone peptides. peptide.com

Facilitating the Synthesis of Peptides Containing the Asp-Gly Motif

The Asp-Gly (aspartic acid-glycine) sequence is a well-known trouble spot in peptide synthesis due to its susceptibility to aspartimide formation. glpbio.comnih.gov This side reaction is catalyzed by the base (typically piperidine) used for Fmoc group removal during SPPS. nih.govppke.hu Aspartimide formation leads to the production of a mixture of unwanted by-products, including α- and β-aspartyl peptides, which are difficult to separate from the desired product. nih.gov

The use of the pre-formed dipeptide this compound effectively circumvents this issue. The Hmb group on the glycine nitrogen physically blocks the nucleophilic attack that initiates aspartimide formation. peptide.compeptide.com This strategy of backbone protection has been demonstrated to completely prevent this problematic side reaction, ensuring the integrity of the peptide backbone. researchgate.netsigmaaldrich.com While the related 2,4-dimethoxybenzyl (Dmb) protected dipeptide, Fmoc-Asp(OtBu)-(Dmb)Gly-OH, is also highly effective and avoids potential lactone formation during activation, the Hmb derivative remains a crucial tool for this purpose. peptide.commerckmillipore.comfishersci.com

Research in the Design and Synthesis of Peptide-Based Therapeutics

The unique properties of this compound make it a valuable asset in the development of peptide-based drugs, which often require precise and complex structures for their therapeutic function. chemimpex.com

Application in the Development of Targeted Drug Delivery Systems

The development of targeted drug delivery systems often involves the conjugation of peptides to other molecules, such as cytotoxic agents or imaging probes. chemimpex.com The ability to synthesize complex and pure peptides using this compound is crucial for the reliability and efficacy of these systems. chemimpex.com The unique functional groups within the compound can also facilitate bioconjugation processes. chemimpex.com By ensuring the correct peptide sequence and structure, this dipeptide building block contributes to the creation of highly specific targeting moieties that can deliver therapeutic payloads directly to diseased cells, potentially increasing efficacy and reducing off-target side effects. chemimpex.com

Synthesis of Neuropeptides for Neuroscience Research

Neuropeptides are a diverse class of signaling molecules in the nervous system that play critical roles in a wide range of physiological processes. nih.gov The synthesis of neuropeptides, which can be challenging due to their specific sequences, is essential for studying their function and for developing potential treatments for neurological disorders. chemimpex.comnih.gov this compound aids in the synthesis of these complex peptides, enabling researchers to produce high-purity neuropeptides for in-vitro and in-vivo studies. chemimpex.com This facilitates a deeper understanding of their roles in neurotransmission, behavior, and the pathophysiology of neurodegenerative diseases. chemimpex.com

Utility in Protein Engineering and Structure-Function Relationship Studies

This compound is also a valuable tool in the field of protein engineering. By enabling the synthesis of modified peptide fragments, researchers can systematically alter protein structures to investigate the relationship between their architecture and biological function. chemimpex.com This approach allows for the precise substitution of amino acids or the introduction of unnatural amino acids to probe the roles of specific residues in protein folding, stability, and enzymatic activity. The ability to reliably synthesize "difficult" sequences containing the Asp-Gly motif is particularly important for studying proteins where this sequence is present in critical functional or structural domains. glpbio.com

Preparation of Modified Proteins for Investigating Structure-Activity Relationships

The precise synthesis of modified proteins is essential for elucidating the complex interplay between a protein's structure and its biological function. The incorporation of non-natural or modified amino acids at specific positions can provide invaluable insights. However, the synthesis of such proteins is often hampered by difficulties, including aggregation of the growing peptide chain and undesirable side reactions. peptide.compeptide.com

This compound is particularly valuable in this context. Its primary function is to prevent two major problems in peptide synthesis: aggregation and aspartimide formation. peptide.comsigmaaldrich.commerckmillipore.com Aggregation, the clumping together of peptide chains on the solid support, can hinder reagent access and lead to incomplete reactions and low yields. The bulky Hmb group on the glycine backbone disrupts the intermolecular hydrogen bonding that causes aggregation, thereby maintaining the solubility and accessibility of the peptide chain. peptide.compeptide.combachem.com

Aspartimide formation is a notorious side reaction, especially in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser. peptide.com It occurs when the peptide backbone nitrogen attacks the side-chain carboxyl group of aspartic acid, leading to a cyclic imide. This can result in a mixture of unwanted by-products, including piperidides when piperidine (B6355638) is used for Fmoc deprotection. peptide.commerckmillipore.com The Hmb backbone protection on the glycine residue in this compound completely prevents this side reaction by sterically hindering the necessary cyclization. sigmaaldrich.commerckmillipore.comresearchgate.net

By mitigating these synthetic challenges, this compound enables the reliable synthesis of well-defined, modified proteins. Researchers can use this building block to introduce a D-Asp-Gly motif into a peptide sequence, allowing for the systematic investigation of how this specific modification, and the chirality of the aspartic acid residue, influences protein folding, receptor binding, and enzymatic activity. This level of control is paramount for detailed structure-activity relationship (SAR) studies. chemimpex.comchemimpex.com

Interactive Data Table: Key Features of this compound in Peptide Synthesis

| Feature | Description | Significance in Research |

| Fmoc Protection | N-terminal protecting group, labile to basic conditions (e.g., piperidine). | Allows for sequential addition of amino acids in SPPS. evitachem.com |

| OtBu Protection | Side-chain protection for D-Aspartic acid, removed by acid (e.g., TFA). | Prevents unwanted side-chain reactions during synthesis. evitachem.com |

| Hmb Protection | Backbone amide protection on the Glycine residue. | Prevents aggregation and aspartimide formation. peptide.comsigmaaldrich.com |

| D-Configuration | Incorporates a D-amino acid into the peptide chain. | Enables studies on the impact of stereochemistry on biological activity. glpbio.com |

Contribution to Improving Protein Stability and Activity through Controlled Synthesis

The ability to synthesize proteins with enhanced stability and activity is a major goal in protein engineering and drug development. chemimpex.comchemimpex.com The incorporation of specific structural motifs can confer desirable properties, such as resistance to proteolytic degradation or improved therapeutic efficacy.

The use of this compound contributes significantly to this endeavor. The introduction of D-amino acids, for instance, can render peptides less susceptible to degradation by proteases, which typically recognize L-amino acids. This can lead to proteins with a longer biological half-life, a crucial attribute for therapeutic peptides.

Furthermore, the prevention of aspartimide formation is critical for ensuring the homogeneity and purity of the final protein product. merckmillipore.com The presence of aspartimide-related impurities can lead to a heterogeneous mixture of protein isoforms, some of which may have reduced activity or even altered biological effects. nih.gov By ensuring a clean synthesis, this compound helps to produce a single, well-defined protein with consistent and predictable activity.

The benefits of using this dipeptide are exemplified in the synthesis of peptides prone to aggregation, such as those with hydrophobic sequences. sigmaaldrich.com The Hmb group's ability to disrupt aggregation leads to higher yields and purer products, which is essential for obtaining reliable data in studies aimed at improving protein stability and function. peptide.com

Interactive Data Table: Research Findings on Backbone Protection Strategies

| Protecting Group | Key Advantage | Common Application | Finding |

| Hmb (2-hydroxy-4-methoxybenzyl) | Prevents aggregation and aspartimide formation. peptide.compeptide.com | Difficult peptide sequences, Asp-Gly motifs. sigmaaldrich.commerckmillipore.com | Highly effective but can lead to sluggish coupling reactions due to potential lactone formation. peptide.commerckmillipore.com |

| Dmb (2,4-dimethoxybenzyl) | Prevents aggregation and aspartimide formation; does not form lactones. peptide.comsigmaaldrich.comavantorsciences.com | Asp-Gly motifs, difficult sequences. researchgate.netsigmaaldrich.com | Generally preferred over Hmb as it avoids the lactone side reaction, leading to more efficient coupling. sigmaaldrich.comavantorsciences.com |

| Pseudoprolines | Disrupts aggregation by inducing a kink in the peptide backbone. | Sequences containing Ser or Thr. | Effective for their specific sequences but not universally applicable like Hmb or Dmb. sigmaaldrich.com |

Analytical Methodologies for Research on Fmoc D Asp Otbu Hmb Gly Oh and Its Peptide Conjugates

Spectroscopic Techniques for Structural Characterization of the Compound and Synthesized Peptides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the atomic structure of a molecule. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY) NMR experiments are employed to confirm the identity and structural integrity of the dipeptide building block and the peptides synthesized from it.

In the ¹H-NMR spectrum of a related Fmoc-dipeptide, specific chemical shifts (δ) and coupling constants (J) confirm the presence and connectivity of the various protecting groups and amino acid residues. scienceopen.com For instance, the aromatic protons of the Fmoc group typically appear in the downfield region (around 7.3-7.8 ppm), while the protons of the OtBu group resonate as a characteristic singlet in the upfield region (around 1.4 ppm). scienceopen.com The protons of the amino acid backbone and side chains exhibit distinct signals whose multiplicity and coupling provide information about their spatial relationships.

¹³C-NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule, confirming the presence of carbonyl groups, quaternary carbons (like in the OtBu group), and the various carbons of the Fmoc and Hmb moieties. scienceopen.com

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for a Structurally Similar Fmoc-Protected Dipeptide

| Assignment | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

|---|---|---|

| Fmoc Aromatic CH | 7.29 - 7.75 | 121.0 - 128.9 |

| Fmoc Cq | - | 142.7 - 145.5 |

| OtBu CH₃ | 1.38 - 1.40 | 28.9 |

| OtBu Cq | - | 80.4 |

| Backbone CH | 4.12 - 4.18 | 48.5 - 55.7 |

Data derived from a representative analysis of a similar compound. scienceopen.com

Mass Spectrometry (MS) Techniques (e.g., LC-MS, MALDI-TOF MS) for Molecular Mass and Impurity Profiling

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight of Fmoc-D-Asp(OtBu)-(Hmb)Gly-OH and its peptide conjugates with high accuracy. It is also highly effective for identifying and quantifying impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly prevalent. It couples the separation power of HPLC with the detection sensitivity and specificity of MS. In a typical analysis, the compound is ionized, commonly by electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound (Molecular Weight: 604.67 g/mol ), a primary observed ion would be the protonated molecule [M+H]⁺ at an m/z of approximately 605.68. scienceopen.combioscience.co.uk This confirms the molecular identity of the main component.

LC-MS is also used to profile impurities that may arise during synthesis, such as by-products from incomplete reactions or side reactions. By analyzing the mass of these other components, researchers can identify their structures and refine the synthesis or purification process. scienceopen.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another valuable technique, especially for analyzing larger peptide conjugates. It is known for its high throughput and sensitivity, allowing for the rapid determination of molecular weights of synthesized peptides, confirming the successful incorporation of the dipeptide unit.

Chromatographic Methods for Purity Assessment, Resolution of Isomers, and By-product Identification

Chromatographic techniques are essential for separating the target compound from impurities, by-products, and stereoisomers, thereby ensuring the high purity required for peptide synthesis.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. chemimpex.comevitachem.comglpbio.com Analytical reversed-phase HPLC (RP-HPLC) is typically used, employing a nonpolar stationary phase (e.g., C18 or C4) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA). scienceopen.comphenomenex.com

The compound is injected into the column, and its retention time is measured. Purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often guarantee a purity of ≥97% or higher by this method. sigmaaldrich.comsigmaaldrich.com

Preparative HPLC uses the same principles but with larger columns to purify significant quantities of the compound, effectively removing any synthesis-related impurities.

Table 2: Example HPLC Program Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | Waters Atlantis T3™ C18 (2.1×100 mm, 3 µm) |

| Mobile Phase A | 1% CH₃CN, 0.1% Formic Acid in Water |

| Mobile Phase B | 1% Water, 0.1% Formic Acid in CH₃CN |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes |

Data derived from a representative LC-MS analysis of a similar compound. scienceopen.com

Chiral HPLC for Stereochemical Purity Determination

Since this compound contains a chiral center at the α-carbon of the D-aspartic acid residue, it is crucial to verify its stereochemical purity and ensure the absence of the L-enantiomer. Chiral HPLC is the definitive method for this analysis.

This technique uses a chiral stationary phase (CSP) that can interact differently with the D- and L-enantiomers, leading to their separation. Polysaccharide-based CSPs are widely used for the separation of Fmoc-protected amino acids. phenomenex.comnih.gov By running a sample of this compound on a chiral column, two distinct peaks would be observed if the L-enantiomer were present. The absence or negligible size of the peak corresponding to the L-form confirms the high enantiomeric purity of the D-form. Studies on the closely related Fmoc-Asp(OtBu)-OH have demonstrated successful enantioseparation using various chiral columns and mobile phase conditions, achieving excellent resolution (Rs) between the D and L enantiomers. phenomenex.comwindows.net

Table 3: Example Chiral HPLC Separation Data for Fmoc-Asp(OtBu)-OH

| Chiral Stationary Phase | Mobile Phase | Retention Time (D-enantiomer) | Retention Time (L-enantiomer) | Resolution (Rs) |

|---|---|---|---|---|

| Lux 5 µm Cellulose-1 | Acetonitrile / 0.1% TFA (60:40) | 11.67 min | 15.05 min | 3.90 |

Data from a study on the enantioseparation of the related compound Fmoc-Asp(OtBu)-OH. phenomenex.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily for monitoring the progress of chemical reactions during the synthesis of this compound. sigmaaldrich.comsigmaaldrich.com It can also be used for preliminary purity screening.

A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system (e.g., n-hexane/EtOAc). scienceopen.com The different components of the mixture travel up the plate at different rates, resulting in their separation. The spots are visualized, typically under UV light due to the UV-active Fmoc group. By comparing the spot corresponding to the starting material with the spot for the product, a chemist can quickly determine if the reaction is complete. scienceopen.com While less quantitative than HPLC, TLC is an invaluable tool for in-process control in a synthesis laboratory.

In-Process Monitoring and Characterization of Side Reactions during Peptide Assembly

The solid-phase peptide synthesis (SPPS) of peptides incorporating the this compound dipeptide is a sophisticated process requiring vigilant in-process monitoring to ensure the desired product's purity and yield. The primary motivation for utilizing this specialized dipeptide is to mitigate the formation of specific side products that are notoriously common during the assembly of peptide chains containing an Asp-Gly sequence. Analytical methodologies are therefore crucial for both real-time monitoring of the coupling efficiency and for the detailed characterization of any unintended side reactions.

The most significant side reaction that this compound is designed to prevent is the formation of aspartimide. merckmillipore.comiris-biotech.depeptide.com This intramolecular cyclization reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser and is catalyzed by both acidic and basic conditions inherent to the Fmoc-SPPS workflow. peptide.com The use of a base, typically piperidine (B6355638), for the removal of the Fmoc protecting group creates an environment conducive to the nucleophilic attack of the peptide bond nitrogen on the side-chain ester of the aspartic acid residue. merckmillipore.comiris-biotech.de This results in a succinimide (B58015) ring structure, which can subsequently be opened to form a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, or react with piperidine to form piperidide-modified by-products. merckmillipore.compeptide.com

The introduction of the 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone amide nitrogen of the glycine (B1666218) residue physically blocks this intramolecular cyclization, thus effectively preventing aspartimide formation. peptide.commerckmillipore.com Research has demonstrated that the use of Fmoc-Asp(OtBu)-(Hmb)Gly-OH leads to a product that is essentially free of aspartimide and piperidide-modified impurities when compared to standard synthesis methods using individual amino acid building blocks. merckmillipore.com

However, the incorporation of the this compound dipeptide itself presents unique challenges that necessitate careful monitoring. A notable side reaction during the coupling step is the formation of a lactone between the phenolic hydroxyl of the Hmb group and the carboxyl group of the dipeptide. merckmillipore.com This can render the dipeptide less reactive, leading to sluggish and incomplete coupling. In-process monitoring techniques are vital to identify and troubleshoot this issue. To counteract this, activating agents such as excess 1-hydroxybenzotriazole (B26582) (HOBt) or hydroxysuccinimide (HOSu) are often added to ring-open the lactone and facilitate the formation of the more reactive OBt or OSu ester, thereby accelerating the coupling reaction. merckmillipore.com

Analytical Methodologies for In-Process Control

A combination of chromatographic and spectrometric techniques is employed to monitor the progress of the peptide synthesis and to characterize any side products.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of in-process monitoring. By analyzing a small, cleaved sample from the resin at various stages, researchers can assess the purity of the crude peptide. HPLC profiles provide a clear visual representation of the reaction's success, allowing for the quantification of the main product versus any impurities. merckmillipore.com For instance, comparative HPLC analyses of a peptide synthesized with and without the Hmb-protected dipeptide starkly illustrate the latter's efficacy in preventing aspartimide-related side products. merckmillipore.com

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with electrospray ionization (ESI), is an indispensable tool for the characterization of side reactions. merckmillipore.com It couples the separation power of HPLC with the mass-analyzing capability of mass spectrometry. This allows for the precise identification of impurities based on their mass-to-charge ratio, confirming the presence of species such as aspartimides, deletion sequences, or piperidide adducts. merckmillipore.commdpi.com

The table below summarizes common side reactions encountered during the synthesis of peptides containing the Asp-Gly motif and the role of this compound in their prevention, along with the primary analytical methods for their detection.

| Side Reaction | Description | Role of this compound | Analytical Monitoring Method |

| Aspartimide Formation | Intramolecular cyclization of the Asp residue, leading to α- and β-peptide isomers and piperidide adducts. merckmillipore.comiris-biotech.demdpi.com | The Hmb group on the backbone nitrogen physically blocks the cyclization reaction. peptide.commerckmillipore.com | HPLC, LC/ESI-MS merckmillipore.com |

| Incomplete Coupling | Failure of the dipeptide to couple completely to the growing peptide chain, leading to deletion sequences. mdpi.comresearchgate.netnih.gov | Can be sluggish due to potential lactone formation; requires monitoring. merckmillipore.com | HPLC, TNBS test, Chloranil test merckmillipore.com |

| Diketopiperazine Formation | Cyclization of the N-terminal dipeptide after Fmoc deprotection, leading to cleavage from the resin. iris-biotech.depeptide.com | The use of a pre-formed dipeptide can mitigate this, but monitoring is still prudent. | HPLC, LC-MS |

| Aggregation | Self-association of peptide chains, leading to poor solubility and incomplete reactions. peptide.comsigmaaldrich.com | The Hmb group disrupts inter-chain hydrogen bonding, reducing aggregation. peptide.comiris-biotech.de | Resin swelling observation, HPLC |

In addition to these major concerns, other general SPPS-related side reactions are also monitored, such as the oxidation of sensitive residues (if present) and by-products from the cleavage cocktail. iris-biotech.demdpi.com The comprehensive analytical characterization at each step ensures that the final peptide conjugate meets the required standards of purity and structural integrity.

Future Perspectives and Emerging Research Directions in Peptide Chemistry Utilizing Fmoc D Asp Otbu Hmb Gly Oh

Integration with Novel SPPS Technologies (e.g., Microwave-Assisted Peptide Synthesis)

The quest for faster and more efficient peptide synthesis has led to the widespread adoption of novel technologies, most notably microwave-assisted peptide synthesis (MA-SPPS). Microwave irradiation significantly accelerates both the coupling and deprotection steps in SPPS, leading to shorter cycle times and often purer crude peptides. sigmaaldrich.cnsigmaaldrich.com The integration of Fmoc-D-Asp(OtBu)-(Hmb)Gly-OH with MA-SPPS presents a synergistic approach to tackling historically challenging synthetic targets.

The primary benefit of the (Hmb)Gly motif is its ability to prevent the formation of secondary structures on the resin, which is a major cause of incomplete reactions. nih.gov When combined with the accelerated kinetics provided by microwave heating, the benefits are compounded. A comparative study on the synthesis of a known difficult peptide sequence demonstrated that while microwave heating alone can improve outcomes, the combination with aggregation-disrupting elements, such as those provided by Hmb-like modifications, yields the most significant improvements in purity and yield. sigmaaldrich.cn For instance, in a synthesis where conventional methods resulted in a complex mixture of truncated peptides, the use of microwave heating alone showed improvement, but the incorporation of a pseudoproline dipeptide (which serves a similar aggregation-disrupting function to Hmb) under microwave conditions led to a dramatically cleaner product. sigmaaldrich.cn This suggests that for particularly aggregation-prone sequences, the dual strategy of microwave assistance and backbone protection with reagents like this compound is a powerful combination.

Detailed research findings indicate that microwave energy can effectively overcome the kinetic barriers associated with coupling sterically hindered amino acids, a common challenge in peptide synthesis. sigmaaldrich.cn The use of this compound, which introduces a bulky protecting group, can sometimes lead to sluggish coupling reactions under conventional conditions. rsc.org MA-SPPS can mitigate this by providing the necessary energy to drive these couplings to completion in a much shorter timeframe, thereby preserving the integrity of the growing peptide chain and the acid-labile side-chain protecting groups.

| Technology | Key Advantage with this compound | Expected Outcome |

| Microwave-Assisted SPPS | Accelerated coupling and deprotection kinetics | Higher purity and yield, reduced synthesis time |

| Conventional SPPS | Prevention of on-resin aggregation | Improved synthesis of "difficult" sequences |

| Combined Approach | Synergistic effect of kinetic enhancement and aggregation disruption | Superior synthesis of highly complex and aggregation-prone peptides |

Development of Orthogonal Protecting Group Strategies

The synthesis of complex peptides, especially those with post-translational modifications or intricate architectures like branched or cyclic structures, relies heavily on the use of orthogonal protecting groups. nih.gov An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others, enabling site-specific modifications. nih.gov The Hmb group, being labile to trifluoroacetic acid (TFA) used in the final cleavage step, is compatible with the standard Fmoc/tBu strategy. merckmillipore.com However, emerging research is exploring more sophisticated orthogonal schemes involving Hmb and its derivatives.

A notable development is the creation of a "switchable" Hmb-based thiol protecting group, termed Hmboff/on. rsc.org In its "off" state, Cys(Hmboff) is stable to TFA, allowing it to remain on the peptide during standard SPPS and cleavage. rsc.org However, upon treatment with a neutral aqueous buffer, it converts to the acid-labile Cys(Hmbon) form, which can then be selectively removed with TFA. rsc.org This strategy was successfully demonstrated in the synthesis of a segment of erythropoietin via native chemical ligation, showcasing the potential for Hmb-derived groups in complex, multi-step protein synthesis. rsc.org

This concept of switchable reactivity opens the door for developing new orthogonal partners for the (Hmb)Gly motif. For example, one could envision a scenario where the Hmb group on the backbone is retained post-cleavage to enhance solubility, while other orthogonal side-chain protecting groups are selectively removed to allow for specific modifications in solution. The development of such strategies is crucial for the synthesis of modified peptides, peptide-drug conjugates, and other complex biomolecules.

| Protecting Group | Removal Condition | Orthogonality with this compound |

| Fmoc | Piperidine (B6355638) | Yes |

| tBu, Boc, Trt | TFA | No (cleaved simultaneously with Hmb) |

| Dde, ivDde | Hydrazine | Yes |

| Mmt | Dilute acid (e.g., HOBt in DCM/TFE) | Yes |

| Cys(Hmboff) | TFA (after conversion to Hmbon with neutral buffer) | Yes (conditionally) |

Exploration of New Chemical Biology Tools and Probes Incorporating the (Hmb)Gly Motif

The ability to synthesize aggregation-prone peptides is of paramount importance in chemical biology, particularly for studying neurodegenerative diseases associated with protein misfolding, such as Alzheimer's disease. The amyloid-beta (Aβ) peptide, a key player in Alzheimer's pathology, is notoriously difficult to synthesize due to its high propensity for aggregation. peptide.comnih.gov The use of Hmb-protected amino acids has been instrumental in improving the synthesis of Aβ and related fragments. peptide.com This capability is now being leveraged to create sophisticated chemical biology tools and probes to study the mechanisms of amyloid aggregation.

A significant area of research is the development of fluorescently labeled Aβ peptides to visualize their aggregation and interaction with cells. nih.govcapes.gov.brnih.gov The synthesis of these probes is often challenging, as the attachment of a fluorophore can alter the peptide's aggregation properties. nih.gov The incorporation of this compound into the synthesis of such probes could be highly advantageous. By preventing aggregation during SPPS, it ensures the synthesis of the full-length, correctly sequenced peptide, which can then be labeled. This is critical for obtaining well-defined and reliable biological probes.

Furthermore, the (Hmb)Gly motif itself could be incorporated into the design of peptide-based inhibitors of protein aggregation. By disrupting the hydrogen-bonding patterns required for β-sheet formation, peptides containing this motif could act as "breakers" of amyloid fibril formation. The synthesis of libraries of such peptides, enabled by the efficiency of using building blocks like this compound, could lead to the discovery of new therapeutic leads for amyloid-related diseases. researchgate.net

The future of peptide chemistry will undoubtedly involve the synthesis of increasingly complex and functional molecules. The strategic use of building blocks like this compound will be essential in this endeavor, pushing the boundaries of what is synthetically achievable and enabling new discoveries in biology and medicine.

Q & A

Q. What is the primary role of Fmoc-D-Asp(OtBu)-(Hmb)Gly-OH in solid-phase peptide synthesis (SPPS)?

this compound is a preformed dipeptide unit designed to suppress aspartimide formation during SPPS, particularly in sequences containing Asp-Gly motifs. The Hmb (2-hydroxy-4-methoxybenzyl) backbone protection blocks base-catalyzed cyclization of Asp residues into aspartimide byproducts, which can lead to α/β-peptide heterogeneity. This dipeptide is manually coupled into peptide chains to prevent intramolecular attack on the Asp β-carboxyl group during Fmoc deprotection or acidic cleavage .

Q. How should this compound be stored to ensure stability?

Store the compound at -20°C in a dry environment for short-term use (1 month) or -80°C for long-term stability (up to 6 months). Prior to use, heat the vial to 37°C and sonicate in an ultrasonic bath to improve solubility. Avoid repeated freeze-thaw cycles to prevent degradation .

Q. What solvent systems are recommended for dissolving this compound in experimental setups?

Dissolve the dipeptide in DMSO at concentrations up to 100 mg/mL (∼170 mM) with vigorous vortexing and ultrasonication. For in vivo studies, prepare a working solution using a formulation of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline, ensuring sequential mixing to maintain clarity .

Advanced Research Questions

Q. What coupling reagents and conditions optimize the incorporation of this compound into peptide chains?

Use HATU (3 equivalents) with DIEA (6 equivalents) in DMF for activation. Manual coupling is recommended for this dipeptide due to its steric hindrance. Double couplings (1 hour each) may be necessary to achieve >95% efficiency. Monitor completion via the Kaiser test or MALDI-TOF analysis of cleaved resin aliquots .

Q. How can researchers confirm the suppression of aspartimide byproducts when using this dipeptide?

Analyze crude peptides via RP-HPLC and MALDI-TOF MS . The absence of a ∼18 Da mass shift (indicative of aspartimide formation) and a single HPLC peak confirm successful suppression. For challenging sequences, compare synthesis outcomes with and without the dipeptide unit .

Q. What experimental adjustments are needed for synthesizing peptides with multiple Asp-Gly motifs?

Incorporate Fmoc-Asp(OtBu)-(Hmb)Gly-OH at every Asp-Gly site. Use HCTU or HATU for subsequent residues to improve coupling efficiency. Avoid prolonged exposure to piperidine (limit Fmoc deprotection to 2 × 2 minutes) to minimize residual base-induced side reactions .

Q. How do temperature and pH conditions during ligation affect aspartimide suppression?

Lowering the ligation temperature to 25°C (from 37°C) reduces aspartimide-related byproducts by ∼80%. Maintain a pH of 5.5–6.0 during native chemical ligation to balance reaction kinetics and side-product formation. Use MPAA (4-mercaptophenylacetic acid) as a thiol catalyst for optimal efficiency .

Q. What are the comparative advantages of Hmb versus Dmb backbone protection in Asp-Gly sequences?

While both Hmb and Dmb (2,4-dimethoxybenzyl) suppress aspartimide formation, Dmb is more resistant to lactone formation during activation. However, Hmb derivatives are preferred for sequences requiring higher solubility. Dmb-protected dipeptides (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) show superior coupling yields in sterically hindered environments .

Q. How should researchers address low coupling efficiency when using preformed dipeptide units?

Increase amino acid equivalents to 3–5× and extend coupling times to 2 hours. Use microwave-assisted SPPS at 50°C to enhance kinetics. Post-coupling, perform capping with acetic anhydride to terminate unreacted chains. Validate efficiency via LC-MS analysis of truncated peptides .

Q. What analytical techniques are critical for verifying peptide purity post-synthesis?

Combine RP-HPLC (C18 column, 0.1% TFA/CH3CN gradient) with high-resolution mass spectrometry (HRMS) . For aspartimide detection, use Edman degradation or tandem MS to identify α/β-Asp isomerization. Quantify impurities using UV-Vis integration at 214 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.